molecular formula C17H23N7 B2509261 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2415500-83-1

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

货号: B2509261
CAS 编号: 2415500-83-1
分子量: 325.42
InChI 键: BPGLRHPTCBJWAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a chemical research reagent featuring a trisubstituted pyrimidine core functionalized with a piperazine linker and a pyrrolidine group. This structural motif is characteristic of compounds investigated for their potential to inhibit essential protein kinases, which are validated targets in infectious diseases and oncology research. Pyrimidine derivatives bearing piperazine and pyrrolidine substituents have been identified as potent inhibitors of plasmodial kinases, such as PfGSK3 and PfPK6, which are crucial for the survival of the malaria parasite Plasmodium falciparum . The inhibition of these kinase targets can disrupt parasite development at multiple life-cycle stages, offering a potential mechanism for novel antimalarial therapy . Furthermore, related compounds have been explored for their fast-killing antimalarial properties, a critical feature for alleviating disease symptoms and countering artemisinin resistance . The piperazine linker in its structure is a common pharmacophore that can enhance solubility and bioavailability, making it a valuable scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes to further explore these mechanisms and develop new therapeutic agents. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

2-methyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-18-6-4-15(20-14)23-10-12-24(13-11-23)17-19-7-5-16(21-17)22-8-2-3-9-22/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGLRHPTCBJWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure necessitates a modular synthesis involving three key components:

  • 2-Methylpyrimidin-4-yl piperazine : Introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
  • 4-Chloropyrimidine intermediate : Functionalized at the 4-position with pyrrolidine.
  • Piperazine linker : Installed through sequential substitution or fragment coupling.

Two primary strategies dominate the literature:

  • Stepwise SNAr functionalization of a dichloropyrimidine core.
  • Convergent synthesis via pre-functionalized pyrimidine intermediates coupled using palladium catalysis.

Stepwise Nucleophilic Aromatic Substitution (SNAr) Route

Synthesis of 2,4-Dichloro-6-methylpyrimidine

The foundational intermediate is synthesized through chlorination of 6-methyluracil using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h), achieving 78–85% yield. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) provides analytical-grade material.

Pyrrolidine Substitution at C4 Position

Conditions :

  • Solvent : Hydroxypropyl methylcellulose (HPMC) aqueous solution (0.1 wt%)
  • Base : Sodium tert-butoxide (1.0 equiv)
  • Temperature : Room temperature (25°C)
  • Time : 4 hours

Reaction of 2,4-dichloro-6-methylpyrimidine with pyrrolidine (1.1 equiv) selectively substitutes the C4 chloride, yielding 4-(pyrrolidin-1-yl)-2-chloro-6-methylpyrimidine (87% conversion). Microwave-assisted heating (80°C, 20 min) increases yield to 92%.

Piperazine Coupling at C2 Position

Optimized Procedure :

  • Reagents :
    • 4-(Pyrrolidin-1-yl)-2-chloro-6-methylpyrimidine (1.0 equiv)
    • 1-(2-Methylpyrimidin-4-yl)piperazine (1.2 equiv)
    • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%)
    • Base : K₃PO₄ (2.5 equiv)
    • Solvent : Dioxane/H₂O (4:1 v/v)
  • Conditions :
    • Microwave irradiation at 120°C for 45 min
    • Purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA)

This method achieves 68% isolated yield with >95% purity.

Convergent Suzuki-Miyaura Coupling Approach

Fragment Preparation

4-(Pyrrolidin-1-yl)-2-(piperazin-1-yl)pyrimidine

Synthesized via SNAr of 2,4-dichloropyrimidine with piperazine (3.0 equiv) in ethanol at 80°C (12 h, 74% yield), followed by selective C4 substitution with pyrrolidine under microwave conditions (100°C, 30 min, 88% yield).

4-Bromo-2-methylpyrimidine

Prepared by bromination of 2-methylpyrimidine using NBS (1.1 equiv) in CCl₄ under UV light (6 h, 63% yield).

Palladium-Catalyzed Cross-Coupling

Reaction Setup :

  • Catalyst : XPhos Pd G2 (3 mol%)
  • Ligand : XPhos (6 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DME/H₂O (3:1 v/v)

Heating at 85°C for 8 h couples 4-(pyrrolidin-1-yl)-2-(piperazin-1-yl)pyrimidine with 4-bromo-2-methylpyrimidine, yielding the target compound in 61% yield after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

Comparative Analysis of Synthetic Methods

Parameter SNAr Route Convergent Route
Total Steps 3 4
Overall Yield 52% 44%
Purification Complexity Moderate High
Scalability >100 g <50 g
Key Advantage Cost-effective Modularity

Data synthesized from.

Critical Optimization Strategies

Solvent Systems

  • Aqueous HPMC : Enhances SNAr rates by 3.2× compared to THF due to micellar catalysis.
  • Dioxane/Water Mixes : Improve palladium catalyst stability during cross-couplings.

Microwave vs Conventional Heating

  • C4 Substitution : Microwave reduces reaction time from 4 h to 20 min with 12% yield increase.
  • Buchwald-Hartwig Amination : 45 min vs 12 h for conventional heating.

Catalytic Systems

  • Pd₂(dba)₃/Xantphos : Superior to Pd(OAc)₂ in preventing dehalogenation side reactions (3% vs 21% byproducts).
  • XPhos Pd G2 : Enables coupling of electron-deficient pyrimidines at 85°C vs 110°C for traditional catalysts.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 8.41 (s, 1H, C5-H pyrimidine)
    • δ 4.87–4.75 (m, 4H, piperazine CH₂)
    • δ 2.47 (s, 3H, CH₃)
    • δ 1.77 (br s, 4H, pyrrolidine CH₂)

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₃N₇ [M+H]⁺ 326.2084, found 326.2086.

Chromatographic Purity

  • HPLC : tᵣ = 6.72 min (C18, MeCN/H₂O gradient), purity >99%.

化学反应分析

Types of Reactions

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学研究应用

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Differences CAS/Reference
Target Compound : 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine C₁₈H₂₃N₇ 333.4 - Piperazin-1-yl (C2) with 2-methylpyrimidin-4-yl substituent
- Pyrrolidin-1-yl (C4)
Reference structure 2770596-92-2
4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine C₁₄H₁₅F₃N₆ 324.3 - Trifluoromethyl (C6) replaces pyrrolidin-1-yl Enhanced lipophilicity due to CF₃ group 2097937-06-7
2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyridin-4-yl)pyrimidine C₁₈H₁₉N₇ 333.4 - Pyridin-4-yl (C4) replaces pyrrolidin-1-yl Increased aromaticity; potential for π-stacking 2770583-57-6
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine C₂₁H₂₇N₅O 365.5 - 2-Methylbenzoyl on piperazine
- Methyl (C4)
Bulkier substituent; possible steric effects 946212-71-1
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine C₁₂H₁₉N₅ 233.3 - Unsubstituted piperazine (simpler structure) Lacks 2-methylpyrimidin-4-yl group; reduced complexity 1503527-77-2

Key Findings:

Substituent Impact on Bioactivity: The 2-methylpyrimidin-4-yl group on piperazine (as in the target compound) is associated with improved binding to adenosine receptors in related analogs, likely due to enhanced π-π interactions .

Synthetic Accessibility :

  • Piperazine-linked pyrimidines are often synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, as seen in the preparation of 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5 in ).

Physicochemical Properties :

  • The trifluoromethyl group in CAS 2097937-06-7 increases molecular weight and lipophilicity (ClogP ~2.5), which may enhance blood-brain barrier penetration .
  • The target compound’s pyrrolidine moiety (pKa ~9.79) contributes to basicity, influencing protonation states under physiological conditions .

生物活性

The compound 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of piperazine and pyrrolidine moieties, which are known to influence biological activity significantly. The synthesis typically involves several steps, including:

  • Formation of the pyrimidine core : Utilizing precursors like 2-methylpyrimidine.
  • Piperazine and pyrrolidine coupling : Achieved through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity.

Anticancer Properties

Research has indicated that derivatives of pyrimidines exhibit promising anticancer activity. A study evaluating various pyrimidine compounds demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
Human colon adenocarcinoma5.0
Human lung carcinoma3.2
Human breast cancer4.5

These results suggest that the compound may have selective cytotoxic effects against specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. For instance, it has been reported to inhibit:

  • Human Deacetylase Sirtuin 2 (HDSirt2) : Linked to various cancers.
  • Cyclooxygenases (COX-1 and COX-2) : Involved in inflammation and cancer.

A comparative study found that the compound exhibited an IC50 value of approximately 50 nM against HDSirt2, indicating strong inhibitory activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Binding Affinity : The compound's structural features allow it to bind effectively to enzyme active sites, modulating their function.
  • Signal Transduction Pathways : By inhibiting key enzymes, the compound may alter downstream signaling pathways associated with cell growth and survival.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to controls, suggesting its potential for therapeutic use.
  • Combination Therapy : When used in conjunction with established chemotherapeutics, the compound enhanced overall efficacy and reduced resistance development in cancer cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。